molecular formula C15H12ClOP B14597099 (1-Chloropropadienyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 60127-52-8

(1-Chloropropadienyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14597099
CAS No.: 60127-52-8
M. Wt: 274.68 g/mol
InChI Key: JSECMYSWFHLJCE-UHFFFAOYSA-N
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Description

(1-Chloropropadienyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and reactivity. This compound features a phosphorus atom bonded to two phenyl groups, an oxo group, and a chloropropadienyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropadienyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with chloropropadiene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropadienyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloropropadienyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include phosphine oxides, hydroxyl-substituted phosphines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1-Chloropropadienyl)(oxo)diphenyl-lambda~5~-phosphane is used as a reagent in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical studies.

Medicine

In medicine, this compound is explored

Properties

CAS No.

60127-52-8

Molecular Formula

C15H12ClOP

Molecular Weight

274.68 g/mol

InChI

InChI=1S/C15H12ClOP/c1-2-15(16)18(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1H2

InChI Key

JSECMYSWFHLJCE-UHFFFAOYSA-N

Canonical SMILES

C=C=C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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